![molecular formula C9H7NO5 B2966639 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid CAS No. 99517-31-4](/img/structure/B2966639.png)
5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid
Overview
Description
5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid: is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring fused to a benzene ring, with a nitro group at the 5-position and a carboxylic acid group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid typically involves the nitration of 2,3-dihydrobenzo[b]furan-7-carboxylic acid. One common method includes the following steps:
Nitration Reaction: The starting material, 2,3-dihydrobenzo[b]furan-7-carboxylic acid, is dissolved in a suitable solvent such as trifluoroacetic acid. Nitric acid is then added dropwise to the solution while maintaining a low temperature (e.g., ice bath). The reaction mixture is stirred for several hours to ensure complete nitration.
Isolation and Purification: The reaction mixture is poured into ice-water to precipitate the product.
Industrial Production Methods: Industrial production methods for this compound may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield 5-amino-2,3-dihydrobenzo[b]furan-7-carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Reduction: 5-Amino-2,3-dihydrobenzo[b]furan-7-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: Furan derivatives have been shown to exhibit antibacterial, antifungal, and antiviral activities .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its derivatives may serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid is primarily related to its nitro group. In biological systems, nitro compounds can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The exact molecular targets and pathways involved may vary depending on the specific biological context and the organism being targeted .
Comparison with Similar Compounds
5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid: Similar structure with a bromine atom instead of a nitro group.
2,3-Dihydrobenzo[b]furan-5-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-furoic acid: Contains a nitro group but has a different ring structure.
Uniqueness: 5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on a fused furan-benzene ring system. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Biological Activity
5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 195.16 g/mol
- CAS Number : 14838655
This compound features a nitro group at the 5-position and a carboxylic acid group at the 7-position of the benzofuran ring, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves nitration of the benzofuran precursor followed by carboxylation reactions. A notable method includes:
- Nitration of 2,3-dihydrobenzo[b]furan.
- Subsequent carboxylation to introduce the carboxylic acid group.
This synthetic pathway allows for the introduction of various substituents to enhance biological activity.
Anticancer Activity
Research indicates that derivatives of 5-nitro-2,3-dihydrobenzo[b]furan exhibit significant anticancer properties. For instance:
- Inhibition of Poly(ADP-ribose) polymerase (PARP) : The compound has been evaluated as a PARP inhibitor with an IC value of approximately 9.45 μM, demonstrating potential in cancer therapeutics .
- Cell Line Studies : In vitro studies have shown that compounds derived from this scaffold can inhibit the growth of various cancer cell lines effectively. For example, certain derivatives exhibited GI values less than 1 μM against multiple cancer types .
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties:
- Inhibition of Lipoxygenase : The compound has been shown to inhibit the enzyme 5-lipoxygenase, which plays a role in inflammatory processes. This inhibition can prevent the formation of leukotrienes, thereby reducing inflammation .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes such as PARP and lipoxygenase.
- Induction of Apoptosis : Studies indicate that treatment with this compound can lead to increased caspase-3 activation in cancer cells, suggesting a mechanism involving apoptosis induction .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
Compound | Biological Activity | IC Value |
---|---|---|
This compound | PARP Inhibition | 9.45 μM |
Fluorinated Derivative | Enhanced PARP Inhibition | 2.12 μM |
Unsubstituted Benzofuran | Lower Anticancer Activity | >10 μM |
This table illustrates how modifications to the benzofuran structure can significantly influence biological activity.
Case Studies
Several case studies have been documented regarding the efficacy of 5-nitro-2,3-dihydrobenzo[b]furan derivatives:
- Study on Anticancer Efficacy : A study demonstrated that specific derivatives showed enhanced potency against various cancer cell lines compared to their parent compounds .
- Animal Model Studies : In vivo studies indicated that administration of this compound in rodent models resulted in significant reductions in tumor size and inflammation markers compared to controls .
Properties
IUPAC Name |
5-nitro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-9(12)7-4-6(10(13)14)3-5-1-2-15-8(5)7/h3-4H,1-2H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZXANUIYKGGSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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